molecular formula C24H22ClN3O2S2 B11289236 N-(4-chlorophenethyl)-2-((4-oxo-3-phenethyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

N-(4-chlorophenethyl)-2-((4-oxo-3-phenethyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B11289236
M. Wt: 484.0 g/mol
InChI Key: VRVWGEPETUGAJD-UHFFFAOYSA-N
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Description

N-[2-(4-CHLOROPHENYL)ETHYL]-2-{[4-OXO-3-(2-PHENYLETHYL)-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a chlorophenyl group, a thienopyrimidine core, and an acetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-CHLOROPHENYL)ETHYL]-2-{[4-OXO-3-(2-PHENYLETHYL)-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the thienopyrimidine core, followed by the introduction of the chlorophenyl group and the acetamide moiety. Common reagents used in these reactions include chlorinating agents, sulfur-containing compounds, and various organic solvents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial methods often employ more efficient catalysts and optimized reaction conditions to enhance yield and reduce production costs. Techniques such as continuous flow reactors and automated synthesis platforms may be utilized to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-CHLOROPHENYL)ETHYL]-2-{[4-OXO-3-(2-PHENYLETHYL)-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[2-(4-CHLOROPHENYL)ETHYL]-2-{[4-OXO-3-(2-PHENYLETHYL)-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(4-CHLOROPHENYL)ETHYL]-2-{[4-OXO-3-(2-PHENYLETHYL)-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thienopyrimidine Derivatives: Compounds with similar thienopyrimidine cores but different substituents.

    Chlorophenyl Derivatives: Compounds containing the chlorophenyl group with different functional groups attached.

    Acetamide Derivatives: Compounds with the acetamide moiety but different core structures.

Uniqueness

N-[2-(4-CHLOROPHENYL)ETHYL]-2-{[4-OXO-3-(2-PHENYLETHYL)-3H,4H-THIENO[3,2-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE is unique due to its specific combination of functional groups and core structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H22ClN3O2S2

Molecular Weight

484.0 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-2-[4-oxo-3-(2-phenylethyl)thieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide

InChI

InChI=1S/C24H22ClN3O2S2/c25-19-8-6-18(7-9-19)10-13-26-21(29)16-32-24-27-20-12-15-31-22(20)23(30)28(24)14-11-17-4-2-1-3-5-17/h1-9,12,15H,10-11,13-14,16H2,(H,26,29)

InChI Key

VRVWGEPETUGAJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C3=C(C=CS3)N=C2SCC(=O)NCCC4=CC=C(C=C4)Cl

Origin of Product

United States

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